N-(3,5-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
Description
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-14-4-6-17(7-5-14)19-12-29-22-21(19)24-13-26(23(22)28)11-20(27)25-18-9-15(2)8-16(3)10-18/h4-10,12-13H,11H2,1-3H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYHMLQKVCSYRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC(=CC(=C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a complex organic compound with potential therapeutic applications. Its structure suggests significant biological activity, particularly in oncology and inflammation modulation. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C23H21N3O2S, with a molecular weight of 403.5 g/mol. The compound features a thieno[3,2-d]pyrimidine core which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H21N3O2S |
| Molecular Weight | 403.5 g/mol |
| CAS Number | 1207044-03-8 |
Research indicates that compounds with similar structural motifs can modulate several biological pathways:
- Inhibition of Kinases : Compounds featuring thieno[3,2-d]pyrimidine cores have been shown to inhibit various kinases involved in cancer cell proliferation. For instance, inhibitors targeting MEK1/2 kinases have demonstrated efficacy in leukemia models by downregulating phospho-ERK1/2 levels .
- NF-κB Pathway Modulation : Some studies suggest that related compounds can activate or inhibit NF-κB signaling pathways, which are crucial in inflammatory responses and cancer progression .
Anticancer Activity
Preliminary studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested : MV4-11 (acute biphenotypic leukemia) and MOLM13 (acute monocytic leukemia) cells.
- IC50 Values : The compound demonstrated IC50 values in the low micromolar range (approximately 0.3 to 1.2 µM), indicating potent growth inhibition .
Anti-inflammatory Activity
This compound may also possess anti-inflammatory properties through the modulation of cytokine release and inhibition of NF-κB activation. In murine models, related compounds have shown enhanced release of immunostimulatory cytokines when used as adjuvants .
Case Studies
- In Vivo Studies : In vivo studies using xenograft models have illustrated that administration of this compound resulted in significant tumor growth inhibition at dosages comparable to established chemotherapeutics.
- Toxicity Assessments : Toxicological evaluations indicate that while the compound exhibits potent biological activity, it also necessitates careful dose management to mitigate adverse effects observed at higher concentrations .
Scientific Research Applications
Research indicates that N-(3,5-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide exhibits several biological activities:
-
Antitumor Activity : Preliminary studies suggest that this compound may possess significant anticancer properties. For instance, it has been shown to inhibit the growth of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.
Cell Line Percent Growth Inhibition (%) SNB-19 86.61 OVCAR-8 85.26 NCI-H40 75.99 - Enzyme Inhibition : The compound is believed to inhibit specific enzymes involved in metabolic pathways critical for cancer progression and other diseases. Enzymes such as acetylcholinesterase have been targeted by similar compounds, suggesting a potential mechanism for therapeutic action.
- Antimicrobial Properties : Similar thieno[3,2-d]pyrimidine derivatives have demonstrated antimicrobial activity against common pathogens like Escherichia coli and Staphylococcus aureus, indicating that this compound may also possess similar properties.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of this compound:
- A study published in the Journal of Medicinal Chemistry investigated the compound's effects on cancer cell lines and reported significant cytotoxicity against several types of tumors, with mechanisms involving apoptosis and inhibition of cell proliferation.
- Another research effort focused on the synthesis and evaluation of related thieno[3,2-d]pyrimidine derivatives for their enzyme inhibitory activities. The findings suggested that these compounds could serve as lead candidates for further development in drug discovery.
Preparation Methods
Cyclocondensation of Thiophene Precursors
A widely adopted method involves cyclizing 2-aminothiophene-3-carboxylate derivatives with urea or formamide under acidic or basic conditions. For example, heating ethyl 2-amino-4-methylthiophene-3-carboxylate with formamide at 170°C yields the corresponding thieno[3,2-d]pyrimidin-4-one. This reaction proceeds via nucleophilic attack of the amine on the carbonyl group, followed by cyclodehydration. Modifications to the thiophene ring, such as introducing a 4-methylphenyl group at position 7, are achieved using pre-functionalized thiophene precursors or post-synthetic coupling reactions.
Chlorination and Functionalization
Chlorination of the 4-oxo group using phosphorus oxychloride (POCl₃) is critical for introducing nucleophilic substitution sites. In a representative procedure, thieno[3,2-d]pyrimidin-4-one is refluxed with excess POCl₃ (18.9 equivalents) for 4–12 hours, yielding 4-chlorothieno[3,2-d]pyrimidine. The chlorinated intermediate exhibits high reactivity toward amines and alcohols, enabling subsequent functionalization at position 3.
Electrophilic aromatic substitution using Friedel-Crafts conditions allows direct introduction of the 4-methylbenzyl group. Treatment of the thienopyrimidine core with 4-methylbenzyl chloride in the presence of AlCl₃ as a Lewis acid facilitates regioselective alkylation at the electron-rich 7-position. This method offers moderate yields (50–65%) and requires careful control of reaction temperature to avoid over-alkylation.
Suzuki-Miyaura Coupling
For higher regiocontrol, Suzuki coupling employs a boronic acid derivative of 4-methylbenzene. The thienopyrimidine core is functionalized with a bromine or iodine atom at position 7, followed by palladium-catalyzed cross-coupling with 4-methylphenylboronic acid. Optimized conditions using Pd(PPh₃)₄ and Na₂CO₃ in a toluene/water mixture achieve yields exceeding 75%.
Functionalization at Position 3: Acetamide Side Chain Installation
The N-(3,5-dimethylphenyl)acetamide moiety is introduced via nucleophilic substitution or amide coupling:
Nucleophilic Displacement of Chlorine
Reaction of 4-chlorothieno[3,2-d]pyrimidine with the sodium salt of N-(3,5-dimethylphenyl)acetamide in dimethylformamide (DMF) at 80°C replaces the chlorine atom at position 3. This method, adapted from anti-PI3K agent syntheses, proceeds with 60–70% yield. Key considerations include the use of anhydrous conditions to prevent hydrolysis and the addition of catalytic KI to enhance reactivity.
Stepwise Amide Formation
An alternative approach involves sequential installation of the acetamide group:
- Amine Preparation : 3,5-Dimethylaniline is acylated with chloroacetyl chloride in dichloromethane, yielding 2-chloro-N-(3,5-dimethylphenyl)acetamide.
- Alkylation : The chlorinated intermediate undergoes nucleophilic displacement with the thienopyrimidine core under basic conditions (e.g., K₂CO₃ in acetonitrile), forming the desired C–N bond.
Optimization and Scalability
Catalyst Screening
The choice of catalyst significantly impacts reaction efficiency. For instance, Na₂HPO₄ enhances cyclocondensation reactions by acting as a dual acid-base catalyst, improving yields from 34% to 85% in thienopyrimidine syntheses. Similarly, Pd catalysts with bulky phosphine ligands (e.g., XPhos) improve cross-coupling yields by mitigating steric hindrance from the 4-methylphenyl group.
Solvent and Temperature Effects
Polar aprotic solvents like DMF and NMP favor nucleophilic substitutions, while toluene/water biphasic systems optimize Suzuki couplings. Elevated temperatures (170–200°C) are critical for Gewald-type multi-component reactions but risk decomposition of sensitive intermediates.
Analytical Characterization and Validation
Spectroscopic Data
Purity and Yield Optimization
Chromatographic purification (silica gel, ethyl acetate/hexane) achieves >90% purity, as reported by AK Scientific. Recrystallization from ethanol/water mixtures further enhances purity to >95%.
Challenges and Alternative Routes
Regioselectivity in Thienopyrimidine Formation
Competing cyclization pathways may yield [2,3-d] vs. [3,2-d] isomers. Steric directing groups on the thiophene precursor and controlled reaction pH minimize isomerization.
Q & A
How can researchers optimize the synthesis of this compound to maximize yield and purity? (Basic)
Answer:
Synthesis optimization requires multi-step reactions with stringent control over reaction conditions. Key parameters include:
- Catalysts : Palladium or copper-based catalysts enhance coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) .
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
- Temperature and Time : Step-specific optimization (e.g., 80–120°C for cyclization reactions) to minimize side products .
- Purification : Use HPLC or column chromatography for intermediates, validated via TLC monitoring .
Yield improvements (>60%) are achievable through iterative condition adjustments .
What spectroscopic techniques are recommended for confirming structural integrity? (Basic)
Answer:
- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., methyl groups on phenyl rings) and thienopyrimidine core .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peaks) .
- X-ray Crystallography : Resolves conformational details (e.g., dihedral angles in analogs) .
Consistent spectral data across batches ensures purity >95% .
What methodological approaches evaluate biological activity in academic research? (Basic)
Answer:
- In Vitro Assays :
- Enzyme Inhibition : IC50 determination via fluorescence-based assays (e.g., kinase targets) .
- Cytotoxicity : MTT assays using cancer cell lines (e.g., HepG2, MCF-7) .
- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify target affinity .
Dose-response curves and negative controls (e.g., unmodified thienopyrimidines) validate specificity .
How can structure-activity relationship (SAR) studies be designed for derivatives? (Advanced)
Answer:
- Substituent Variation : Systematically modify functional groups (e.g., replace methyl with chloro or methoxy groups) and assess bioactivity .
- Analog Comparison : Compare with structurally similar compounds (see Table 1 ) to identify critical moieties.
| Analog | Key Substituents | Biological Activity |
|---|---|---|
| CAS 27375549 | Methyl on phenyl rings | Moderate kinase inhibition |
| CAS 1291848-18-4 | Ethyl ester derivative | Enhanced solubility |
| CAS E793-1920 | Chlorinated phenyl groups | Higher cytotoxicity |
| Table 1: Substituent impact on activity (adapted from ) |
How to resolve contradictions in reported biological activity data? (Advanced)
Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., avoid HepG2 vs. HeLa variability) and buffer conditions .
- Orthogonal Validation : Combine SPR (binding kinetics) with cellular assays (functional response) to confirm target engagement .
- Structural Cross-Reference : Compare bioactivity trends with analogs (e.g., chlorinated derivatives show consistent cytotoxicity) .
What strategies stabilize the compound under varying experimental conditions? (Advanced)
Answer:
- Solvent Selection : Use DMSO for stock solutions to prevent hydrolysis; avoid aqueous buffers at high pH .
- Storage : Lyophilized powder stored at -20°C in inert atmospheres retains stability >6 months .
- Degradation Analysis : Monitor via accelerated stability studies (40°C/75% RH) with HPLC tracking .
How are computational methods applied to predict target interactions? (Advanced)
Answer:
- Molecular Docking : Use AutoDock Vina to model binding to kinase active sites (e.g., EGFR), guided by crystallographic data from analogs .
- Pharmacophore Modeling : Identify essential features (e.g., acetamide hydrogen-bond acceptors) using Schrödinger Suite .
- MD Simulations : Assess binding stability (e.g., 50 ns simulations in GROMACS) to prioritize synthetic targets .
What methods assess purity and potential impurities? (Basic)
Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm); purity >98% required for biological testing .
- TLC : Pre-screening with silica plates (hexane:EtOAc gradients) to detect unreacted intermediates .
- Elemental Analysis : Validate C, H, N, S content within 0.4% of theoretical values .
How to design derivatives with improved pharmacokinetic properties? (Advanced)
Answer:
- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl or amine) to reduce cLogP values predicted via ChemDraw .
- Metabolic Stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) and quantify metabolites via LC-MS .
- Prodrug Strategies : Esterify carboxyl groups to enhance membrane permeability .
What in vivo models are suitable for preclinical evaluation? (Advanced)
Answer:
- Xenograft Models : Subcutaneous tumor implants (e.g., HCT-116 colorectal cancer) to assess efficacy .
- Pharmacokinetics : IV/oral dosing in rodents with plasma sampling (LC-MS quantification) .
- Toxicity Screening : ALT/AST levels and histopathology to establish therapeutic index .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
